9-[(2R,3R,4R,5R)-5-[[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl]-3-[(tert-butyldimethylsilyl)oxy]-4-hydroxy-2-tetrahydrofuryl]-1H-purin-6(9H)-one
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Overview
Description
. This compound is a derivative of inosine, a nucleoside that is commonly found in transfer RNA (tRNA) and plays a crucial role in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Inosine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-O-[(1,1-dimethylethyl)dimethylsilyl]- involves multiple steps. The process typically starts with the protection of the inosine molecule’s hydroxyl groups using silylating agents such as tert-butyldimethylsilyl chloride (TBDMS-Cl) under basic conditions . The reaction is carried out in an anhydrous solvent like dichloromethane, and a base such as imidazole is used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product. The process would also include purification steps such as column chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
Inosine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-O-[(1,1-dimethylethyl)dimethylsilyl]-: undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like or .
Reduction: Reduction reactions can be performed using reducing agents such as or .
Substitution: Nucleophilic substitution reactions can occur at the silyl-protected hydroxyl groups, where the silyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids , while reduction may produce alcohols .
Scientific Research Applications
Inosine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-O-[(1,1-dimethylethyl)dimethylsilyl]-: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in nucleic acid metabolism and potential therapeutic applications.
Medicine: Investigated for its potential use in antiviral and anticancer therapies.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of Inosine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-O-[(1,1-dimethylethyl)dimethylsilyl]- involves its interaction with various molecular targets. It can act as a substrate for enzymes involved in nucleic acid metabolism, influencing pathways related to DNA and RNA synthesis. The compound’s silyl-protected hydroxyl groups allow it to participate in specific biochemical reactions without premature degradation.
Comparison with Similar Compounds
Inosine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-O-[(1,1-dimethylethyl)dimethylsilyl]-: can be compared with other inosine derivatives such as:
- Inosine monophosphate (IMP)
- Inosine triphosphate (ITP)
- Inosine-5’-monophosphate disodium salt
These compounds share a common inosine backbone but differ in their functional groups and biological activities. The unique silyl protection in MFCD34567097 provides it with distinct chemical properties, making it valuable for specific research applications.
Properties
IUPAC Name |
9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]-1H-purin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H44N4O7Si/c1-36(2,3)49(6,7)48-32-31(42)29(47-35(32)41-23-40-30-33(41)38-22-39-34(30)43)21-46-37(24-11-9-8-10-12-24,25-13-17-27(44-4)18-14-25)26-15-19-28(45-5)20-16-26/h8-20,22-23,29,31-32,35,42H,21H2,1-7H3,(H,38,39,43) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPTOBSYBLQDPQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1C(C(OC1N2C=NC3=C2N=CNC3=O)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H44N4O7Si |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
684.9 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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